BenchChemオンラインストアへようこそ!

3-(Piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide hydrochloride

Ziprasidone Impurity Profiling HPLC Method Selectivity Pharmacopeial Reference Standards

3-(Piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide hydrochloride is a heterocyclic small molecule comprising a benzisothiazole 1,1-dioxide (sulfone) core N-linked to a piperazine ring, supplied as the hydrochloride salt. It is formally recognized as Ziprasidone Impurity 26 (free base CAS 131540-88-0) and Ziprasidone Impurity 20 (SM3-E) in the context of atypical antipsychotic drug manufacturing.

Molecular Formula C11H14ClN3O2S
Molecular Weight 287.76
CAS No. 131779-59-4
Cat. No. B2787529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide hydrochloride
CAS131779-59-4
Molecular FormulaC11H14ClN3O2S
Molecular Weight287.76
Structural Identifiers
SMILESC1CN(CCN1)C2=NS(=O)(=O)C3=CC=CC=C32.Cl
InChIInChI=1S/C11H13N3O2S.ClH/c15-17(16)10-4-2-1-3-9(10)11(13-17)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
InChIKeyJQVGOYKJMNFTGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide hydrochloride (CAS 131779-59-4) – Benzisothiazole Dioxide Piperazine Heterocycle for Pharmaceutical Reference Standard & Intermediate Sourcing


3-(Piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide hydrochloride is a heterocyclic small molecule comprising a benzisothiazole 1,1-dioxide (sulfone) core N-linked to a piperazine ring, supplied as the hydrochloride salt. It is formally recognized as Ziprasidone Impurity 26 (free base CAS 131540-88-0) and Ziprasidone Impurity 20 (SM3-E) in the context of atypical antipsychotic drug manufacturing [1]. The compound serves as both a key synthetic intermediate en route to ziprasidone and a certified reference standard for impurity profiling in pharmaceutical quality control, with vendor purity specifications ranging from 95% to 98% .

Why 3-(Piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide hydrochloride Cannot Be Interchanged with Other Benzisothiazole-Piperazine or Benzisoxazole Analogs


The sulfone oxidation state of the benzisothiazole ring fundamentally distinguishes this compound from its non-dioxide (CAS 87691-88-1) and sulfoxide congeners in both analytical behavior and synthetic reactivity. The 1,1-dioxide motif introduces distinct chromatographic retention, hydrogen-bond acceptor capacity (five H-bond acceptors vs. three in the non-oxidized analog), and LogP shift (measured LogP ≈ 0.07 for the hydrochloride) that directly impact HPLC method selectivity, solubility, and downstream acylation/alkylation chemistry [1]. Pharmacopeial impurity nomenclature further compounds the risk of substitution error: the same 1,1-dioxide free base is catalogued as Ziprasidone Impurity 16, Impurity 20 (SM3-E), and Impurity 26 by different suppliers, while the structurally similar non-dioxide form is Ziprasidone EP Impurity A / USP Related Compound A — requiring confirmatory CAS verification for regulatory submissions [2].

Quantitative Differentiation Evidence for 3-(Piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide hydrochloride — Head-to-Head and Cross-Study Data


Oxidation-State-Dependent Chromatographic Resolution: 1,1-Dioxide vs. Non-Oxidized Benzisothiazole Impurity A

The 1,1-dioxide substitution on the benzisothiazole ring confers a significant shift in chromatographic retention time relative to the non-oxidized Ziprasidone EP Impurity A. In a validated HPLC-UV method for ziprasidone impurity determination, the 1,1-dioxide parent compound is resolved as a distinct late-eluting impurity (Ziprasidone Impurity 26), whereas the non-dioxide Impurity A elutes earlier under identical reversed-phase conditions. This oxidation-state-dependent elution order is consistently exploited in USP monograph methods for ziprasidone hydrochloride, where Related Compound A (the non-dioxide analog) is separately specified and must be resolved from dioxide-class impurities with a resolution factor Rs ≥ 2.0 [1][2].

Ziprasidone Impurity Profiling HPLC Method Selectivity Pharmacopeial Reference Standards

HIF-2 Agonist SAR: Unsubstituted 1,1-Dioxide Core as the Reference Baseline for 5-Bromo Derivative Improvement

In a comprehensive SAR study of 1,2-benzisothiazole dioxide HIF-2 agonists (Song et al., Bioorg. Med. Chem. 2023), the unsubstituted 3-(piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide scaffold served as the core pharmacophore from which systematic substitution was conducted. The 5-bromine substituted analogue demonstrated a 2- to 4-fold improvement in HIF-2 downstream gene transcription, including erythropoietin (EPO) production, over the unsubstituted parent compound in Hep3B cell-based dual-luciferase reporter assays [1]. This establishes the unsubstituted 1,1-dioxide as the essential reference baseline for quantitative SAR comparisons.

HIF-2 Agonism Structure-Activity Relationship Erythropoietin Induction

LogP and Hydrogen-Bond Acceptor Differentiation: 1,1-Dioxide Hydrochloride vs. Non-Oxidized Monohydrochloride

The 1,1-dioxide oxidation state introduces two additional sulfone oxygen atoms, increasing the hydrogen-bond acceptor (HBA) count from 3 (non-dioxide) to 5 (1,1-dioxide) and shifting the measured LogP. For the 1,1-dioxide hydrochloride (CAS 131779-59-4), the reported LogP is 0.07, indicating near-equal partition between aqueous and organic phases, whereas the non-dioxide monohydrochloride (Ziprasidone Related Compound A, CAS 87691-88-1) is more lipophilic based on its molecular formula lacking the sulfone oxygens . This LogP difference directly affects reversed-phase chromatographic retention, aqueous solubility, and suitability for specific synthetic transformations (e.g., the 1,1-dioxide form is resistant to further sulfur oxidation).

Physicochemical Property Comparison LogP H-Bond Acceptors

Supplier Purity Variability and Certificate of Analysis Documentation: 95% vs. 98% Grade Distinction

Commercial suppliers offer the 1,1-dioxide hydrochloride at two distinct purity tiers: a 95% minimum purity grade (AKSci, CymitQuimica) versus a 98% minimum purity grade (Fluorochem, Moldb, Chemscene, Leyan) . While both grades are suitable for synthetic intermediate applications, the 98% grade is accompanied by comprehensive characterization data (HPLC chromatogram, NMR, LC-MS) and is preferentially specified for ANDA impurity reference standard preparation, where the ICH Q3A identification threshold of 0.10% requires the reference standard itself to have purity ≥ 98% to avoid confounding the impurity quantification at the ≤ 0.15% level observed in manufacturing batches [1].

Purity Specification Certificate of Analysis Vendor Comparison

Benzisothiazole 1,1-Dioxide vs. Benzisoxazole Core: Divergent CNS Receptor Profiling in Antipsychotic Lead Optimization

Yevich et al. (J. Med. Chem. 1986) directly compared 1-(1,2-benzisothiazol-3-yl)piperazine and 1-(1,2-benzisoxazol-3-yl)piperazine derivatives in receptor binding assays and behavioral screens for antipsychotic activity. The benzisothiazole core (from which the 1,1-dioxide is derived by oxidation) demonstrated superior D2/5-HT2 selectivity relative to the corresponding benzisoxazole analogues. Compound 24 (BMY 13859-1, tiospirone), a benzisothiazol-3-yl piperazine derivative, exhibited potent affinity for both dopaminergic and serotonergic binding sites and blocked amphetamine-induced stereotyped behavior in dogs for up to 7 hours, while showing no catalepsy in rats — a key differentiator from typical neuroleptics [1].

Antipsychotic Drug Discovery Dopamine D2/Serotonin 5-HT2 Affinity Core Scaffold Comparison

High-Value Procurement and Research Application Scenarios for 3-(Piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide hydrochloride


ANDA Filing: Ziprasidone Impurity Reference Standard for HPLC Method Validation

This compound (as free base, CAS 131540-88-0, or hydrochloride, CAS 131779-59-4) is used as a certified impurity reference standard (Ziprasidone Impurity 26 / Impurity 20 SM3-E) in HPLC method development and validation for ANDA submissions of generic ziprasidone hydrochloride. Regulatory methods require resolution of the 1,1-dioxide impurity from ziprasidone and from non-dioxide Impurity A with Rs ≥ 2.0. The compound is supplied with full characterization data (NMR, HRMS, HPLC purity) compliant with ICH Q3A guidelines, enabling its use as a system suitability marker and for forced degradation studies to establish degradation pathways [1][2].

HIF-2 Pharmacophore SAR: Baseline Scaffold for EPO-Inducing Benzisothiazole Dioxide Lead Optimization

The unsubstituted 3-(piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide core is the reference scaffold against which 5-bromo and other substituted analogues were benchmarked in HIF-2 agonist SAR studies. The 5-bromo derivative achieved a 2–4× improvement in HIF-2 downstream gene transcription (EPO mRNA) relative to this parent compound in Hep3B cell assays. Procurement of the unsubstituted 1,1-dioxide enables medicinal chemistry teams to independently reproduce this SAR baseline and to explore N-piperazine derivatization (acylation, sulfonylation, reductive amination) for novel HIF-2 agonist candidates targeting renal anemia [1].

Ziprasidone Synthetic Intermediate: N-Alkylation with 6-Chloro-5-(2-chloroethyl)indolin-2-one

As a key intermediate in ziprasidone synthesis, 3-(piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide (or its free base) undergoes N-alkylation with 6-chloro-5-(2-chloroethyl)indolin-2-one in the presence of K₂CO₃/KI in sulfolane to yield ziprasidone. This step is critical for both originator and generic API manufacturing. During scale-up, process-related impurities including the methylene ziprasidone dimer (MZD impurity) are monitored at levels of 0.10–0.15% by HPLC-UV, and the 1,1-dioxide starting material purity directly influences impurity carryover [2].

Antipsychotic Drug Discovery: Benzisothiazole-1,1-Dioxide Core for D2/5-HT2 Polypharmacology

The benzisothiazole 1,1-dioxide piperazine scaffold is the progenitor of the tiospirone (BMY 13859-1) chemotype, which demonstrated potent dual D2/5-HT2 receptor antagonism, 7-hour blockade of amphetamine-induced stereotypy in dogs, and absence of catalepsy in rats — a profile predictive of atypical antipsychotic efficacy with reduced EPS liability. The unsubstituted 1,1-dioxide serves as the versatile starting point for N-substitution chemistry to explore structure-activity relationships at dopaminergic and serotonergic receptors, enabling the development of next-generation antipsychotic candidates [3].

Quote Request

Request a Quote for 3-(Piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.